![molecular formula C9H6N2OS B3059367 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 99066-69-0](/img/structure/B3059367.png)
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde
Overview
Description
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2OS and a molecular weight of 190.22174 . It is used in various chemical reactions and has potential applications in the pharmaceutical sector .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde consists of a thiadiazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C9H6N2OS/c12-6-8-10-11-9 (13-8)7-4-2-1-3-5-7/h1-6H .Scientific Research Applications
Corrosion Inhibition
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde: has been studied for its potential as a corrosion inhibitor. Researchers have examined its effectiveness using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) . Corrosion inhibition is crucial in various industries, including materials science and engineering.
Cancer Treatment: c-Met Kinase Inhibition
Researchers have explored derivatives based on the 5-phenyl-1,3,4-thiadiazole scaffold as potential inhibitors of c-Met kinase. c-Met is a receptor tyrosine kinase associated with cancer progression. By targeting c-Met, these compounds could play a role in cancer treatment.
SHP1 Inhibition
SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) is a protein involved in cell signaling pathways. In cancer treatment, SHP1 represents a potential target. Some 5-phenyl-1,3,4-thiadiazole derivatives have been developed as SHP1 inhibitors, contributing to the field of cancer research .
Safety and Hazards
The safety information available indicates that 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde may cause eye irritation, skin irritation, respiratory irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde is the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and is mainly restricted to hematopoietic and epithelial cells . It plays a crucial role in regulating cell growth and differentiation, making it a potential target for drug development in cancer treatment .
Mode of Action
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde interacts with SHP1, inhibiting its activity . The compound exhibits selectivity for SHP1 over SHP2, and shows no detectable activity against PTP1B and TCPTP . This selective inhibition disrupts the oncogenic cell-signaling cascades regulated by SHP1, potentially impeding the proliferation of cancer cells .
Biochemical Pathways
SHP1 is known to play a role in various signaling pathways, including those involved in cell growth, differentiation, and response to external stimuli .
Pharmacokinetics
Its molecular weight (19023) suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde can disrupt oncogenic cell-signaling cascades, potentially leading to the suppression of cancer cell growth . The compound has shown significant suppressive activity against the growth of various cancer cell lines .
properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGLVVWEUSDARD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566002 | |
Record name | 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99066-69-0 | |
Record name | 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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